molecular formula C20H24N2O4S B6543011 N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide CAS No. 1060226-55-2

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide

Cat. No. B6543011
CAS RN: 1060226-55-2
M. Wt: 388.5 g/mol
InChI Key: UFLKFJMRWBZQSQ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide” is a complex organic compound. It contains a cyclopropyl group, a methoxyphenyl group, a phenyl group, and an acetamide group . The presence of these functional groups suggests that this compound could exhibit interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl, methoxyphenyl, and acetamide groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group might undergo hydrolysis, and the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

N-cyclopropyl-2-[4-[2-(4-methoxyphenyl)ethylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-10-4-15(5-11-19)12-13-27(24,25)22-18-6-2-16(3-7-18)14-20(23)21-17-8-9-17/h2-7,10-11,17,22H,8-9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLKFJMRWBZQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide

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